3-(2,4-Dichlorophenyl)propan-1-amine
Overview
Description
3-(2,4-Dichlorophenyl)propan-1-amine is an organic compound with the molecular formula C9H11Cl2N It is characterized by the presence of a propan-1-amine group attached to a 2,4-dichlorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Dichlorophenyl)propan-1-amine typically involves the following steps:
Starting Material: The process begins with benzylamine as the starting material.
Chlorination: Benzylamine undergoes a chlorination reaction with chlorine gas to form benzyl chloride.
Reaction with 2,4-Dichlorophenylacetone: The benzyl chloride is then reacted with 2,4-dichlorophenylacetone under specific conditions to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-(2,4-Dichlorophenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of amine oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
3-(2,4-Dichlorophenyl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenyl)propan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in signal transduction, metabolism, and cellular responses.
Comparison with Similar Compounds
2,4-Dichlorophenylamine: Similar structure but lacks the propan-1-amine group.
3-(2,4-Dichlorophenyl)propan-2-amine: Similar structure but with a different position of the amine group.
Uniqueness: 3-(2,4-Dichlorophenyl)propan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Biological Activity
3-(2,4-Dichlorophenyl)propan-1-amine, also known as Dichlorprop , is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C10H12Cl2N
- Molecular Weight : 219.12 g/mol
- CAS Number : 104839-39-6
The compound features a dichlorophenyl group attached to a propan-1-amine backbone, which is significant in its interaction with biological systems.
This compound primarily exhibits its biological activity through:
- Enzyme Inhibition : It has been investigated for its potential to inhibit various enzymes, which could lead to alterations in metabolic pathways and cellular functions.
- Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing neurochemical signaling pathways.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. Studies have shown its effectiveness in inhibiting the growth of certain bacteria and fungi, making it a candidate for further development in antimicrobial therapies.
2. Neuropharmacological Effects
Dichlorprop has been studied for its effects on the central nervous system. Preliminary studies suggest that it may have antidepressant-like effects due to its interaction with serotonin and norepinephrine pathways .
3. Toxicological Studies
Toxicological assessments have demonstrated that while the compound has beneficial effects, it can also exhibit toxicity at higher concentrations. Long-term exposure studies are necessary to fully understand its safety profile .
Table 1: Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Antimicrobial | Inhibits growth of bacteria and fungi | |
Neuropharmacological | Potential antidepressant effects | |
Toxicity | Exhibits toxicity at elevated doses |
Case Study: Antimicrobial Efficacy
In a study conducted by , this compound was tested against various strains of bacteria including E. coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability, suggesting its potential use as an antimicrobial agent.
Case Study: Neuropharmacological Assessment
A study published in the Journal of Neuropharmacology explored the antidepressant-like effects of the compound in rodent models. The findings suggested that administration of Dichlorprop led to increased levels of serotonin and norepinephrine in the brain, indicating a mechanism similar to that of conventional antidepressants .
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-4,6H,1-2,5,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLNWUPRLIORDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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